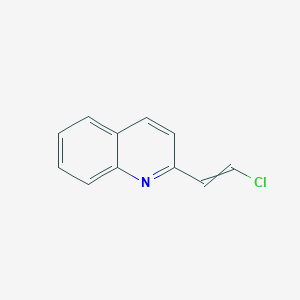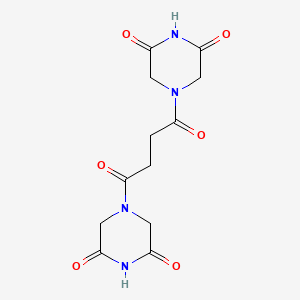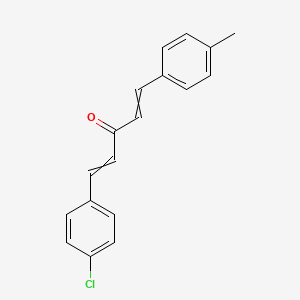
2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a benzodioxole moiety and a bromocyclohexene carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocyclohexene moiety to cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclohexane derivatives .
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid is unique due to its combination of a benzodioxole moiety and a bromocyclohexene carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62334-04-7 |
|---|---|
Molecular Formula |
C14H13BrO4 |
Molecular Weight |
325.15 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H13BrO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-5,9-11H,6-7H2,(H,16,17) |
InChI Key |
UQMMYJNFPZSXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC(C1C(=O)O)C2=CC3=C(C=C2)OCO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14526326.png)


![N''-Benzyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14526347.png)

![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14526362.png)



![4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline](/img/structure/B14526394.png)

![3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol](/img/structure/B14526402.png)

